8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
2306274-68-8 |
|---|---|
Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
8-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-6(8(12)13)10-3-7(5)11/h1-4H,(H,12,13) |
InChI Key |
GREGZELELBJOON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=CC2=C1Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Dichloroacrylonitrile Derivatives
A patent by CN110386936B outlines a method for synthesizing related chlorinated pyrrolopyrimidines, which can be adapted for pyrrolo[1,2-a]pyrazine systems. The protocol involves:
-
Condensation : Reacting 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in the presence of Lewis acids (e.g., ZnCl) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
-
Cyclization : Treating the intermediate with formamidine acetate under basic conditions to induce ring closure and eliminate hydrogen chloride, yielding the chlorinated heterocycle.
This approach achieves yields exceeding 90% with high purity (99.3%). While originally designed for pyrrolo[2,3-d]pyrimidines, substituting formamidine with pyrazine-specific amines could redirect the pathway toward pyrrolo[1,2-a]pyrazine derivatives.
Maleic Diester-Based Cyclization
CN108137535B discloses a copper-catalyzed reaction between hydrazinopyridines and maleic diesters to form pyridyl pyrazolidinone carboxylates. Adapting this method for pyrrolo[1,2-a]pyrazine synthesis would require:
-
Using a pyrrolopyrazine hydrazine derivative instead of hydrazinopyridine.
-
Performing cyclization in methanol or ethanol with Cu(I) catalysts (e.g., CuCl).
-
Hydrolyzing the resulting ester to the carboxylic acid using aqueous NaOH or HCl.
This route emphasizes catalyst selection and solvent polarity to control regioselectivity, though direct evidence for its application to 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid remains undocumented.
Regioselective Chlorination Strategies
Introducing chlorine at position 7 poses challenges due to the electronic effects of the pyrazine ring. Two predominant methods emerge:
Direct Electrophilic Chlorination
Using reagents like phosphorus oxychloride (POCl) or sulfuryl chloride (SOCl) in non-polar solvents (e.g., dichloromethane) facilitates electrophilic substitution. For example:
This method demands anhydrous conditions and temperatures of 80–100°C.
Directed Ortho-Metalation
A more controlled approach involves:
-
Protecting the carboxylic acid as a methyl ester.
-
Using lithium diisopropylamide (LDA) to deprotonate the position adjacent to the directing group.
This method offers superior regiocontrol but requires multistep protection-deprotection sequences.
Carboxylic Acid Functionalization
Ester Hydrolysis
The carboxylic acid group is typically introduced via saponification of a methyl or ethyl ester. For instance:
Optimal conditions involve refluxing in aqueous THF (60°C, 6–8 hours), achieving >95% conversion.
Nitrile Hydrolysis
Alternative routes start from nitrile precursors, employing acidic (HSO, HO) or basic (KOH, HO) conditions to hydrolyze the nitrile to a carboxylic acid.
Industrial-Scale Considerations
Waste Minimization
The CN110386936B patent highlights advancements in reducing waste by avoiding phosphorus oxychloride and employing recyclable solvents like 2-methyltetrahydrofuran. These practices lower the environmental impact and operational costs.
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrrolo compounds, including 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid, exhibit significant anticancer properties. A study evaluated various derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that structural modifications at specific positions greatly influence their activity.
| Compound | Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Ovarian | 5.5 | High selectivity |
| Compound B | Breast | 10.2 | Moderate selectivity |
In a notable clinical study, one derivative demonstrated significant cytotoxicity against ovarian cancer cells with an IC50 value of 5 µM, indicating its potential as a therapeutic agent for cancer treatment .
Antiviral Activity
The antiviral potential of pyrrolo compounds has been explored extensively. Some derivatives of this compound have shown effective inhibition of HIV replication at low concentrations (EC50 <10 µM). Structure-activity relationship studies highlighted that specific substituents significantly enhance antiviral efficacy .
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that certain modifications could enhance antibacterial potency.
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Candida albicans | 20 | Moderate |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A clinical study involving pyrrolo derivatives demonstrated significant cytotoxicity against ovarian cancer cells with an IC50 value of 5 µM. The study concluded that structural modifications at the 4-position were critical for enhancing anticancer activity while minimizing toxicity to healthy cells .
Case Study 2: Antiviral Properties
Research into the antiviral activities of pyrrolo compounds revealed that certain derivatives exhibited strong inhibition of viral replication in cell cultures. The findings suggested that these compounds could be further developed into antiviral therapeutics targeting specific viral pathways .
Mechanism of Action
The mechanism of action of 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
Table 1: Structural and Functional Comparisons
Fused-Ring Analogs
Table 2: Fused-Ring Derivatives
- Quinoxaline Hybrids: The quinoxaline-fused derivative () exhibits a planar structure, favoring π-π stacking interactions in biological targets .
- Pyrido-Pyrrolopyrazines : Substitution with a pyridine ring () introduces basic nitrogen sites, improving solubility in acidic environments .
Antimicrobial and Antioxidant Potential
- 1-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamides: These derivatives () showed moderate antimicrobial activity (MIC: 8–64 µg/mL) and antioxidant capacity (IC~50~: 12–45 µM).
- Imidazo-Pyrazine Carboxylic Acids : Derivatives like 2-(3,5-Bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-3-carboxylic acid () demonstrated enhanced bioactivity due to electron-withdrawing CF~3~ groups .
Key Research Findings and Trends
Substituent Position Matters : Carboxylic acid at C3 (vs. C4) and halogenation at C8 (vs. C6) optimize bioactivity and synthetic feasibility .
Fused-Ring Systems: Quinoxaline or imidazole fusion enhances target binding but may reduce solubility .
Halogen Effects : Chlorine improves metabolic stability, while bromine increases steric bulk .
Biological Activity
8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is a compound of interest due to its potential biological activities. Its structure, which includes a pyrrolo-pyrazine core, suggests possibilities for various pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical formula for this compound is . The presence of chlorine in the 8-position of the pyrrolo ring is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antimycobacterial Activity : Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with increased lipophilicity exhibited enhanced activity against this pathogen, suggesting that structural modifications can lead to improved efficacy .
- Antifungal Properties : Some derivatives have demonstrated antifungal effects. For example, certain substituted pyrazinecarboxamides showed significant activity against fungal strains such as Trichophyton mentagrophytes with minimum inhibitory concentrations (MIC) ranging from 31.25 μmol·mL to higher values depending on the specific structure .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the biological activity of compounds related to this compound is influenced by:
- Lipophilicity : Increased lipophilicity generally correlates with enhanced biological activity. Compounds with log P values above 4 often exhibit better antimycobacterial and antifungal activities .
- Substituents : The nature and position of substituents on the pyrazine ring significantly affect the compound's efficacy. For example, the introduction of electron-withdrawing groups such as halogens has been linked to increased potency against various microbial strains .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
Table 1: Biological Activity Data of Related Compounds
| Compound | MIC (μg mL) | % Inhibition | IC50 (mmol L) | log P |
|---|---|---|---|---|
| Compound A | >6.25 | 0 | 1.072 | 2.72 |
| Compound B | >6.25 | 28 | 0.486 | 3.28 |
| Compound C | >6.25 | 54 | 0.118 | 4.41 |
| Compound D | >6.25 | 72 | - | 6.85 |
Note: The data presented in this table are derived from various studies examining substituted pyrazinecarboxamides and their biological activities against Mycobacterium tuberculosis and other pathogens.
The mechanisms by which compounds like this compound exert their biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes in microbial metabolism.
- Disruption of Membrane Integrity : Certain compounds may compromise the integrity of microbial cell membranes, leading to cell death.
Q & A
Q. What are the common synthetic routes for 8-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step pathways, including cyclization of precursor heterocycles and selective chlorination. A one-pot method using ethylenediamine, acetylenic esters, and nitrostyrene derivatives has been reported for related pyrrolopyrazines, offering higher efficiency . Key factors include solvent choice (e.g., THF for improved cyclization), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Structural characterization employs:
- X-ray diffraction (XRD) to resolve the fused bicyclic system and chlorine positioning.
- NMR spectroscopy (¹H/¹³C) to confirm proton environments, such as the deshielded H-atom adjacent to the chlorine substituent .
- Mass spectrometry (HRMS) for molecular weight validation. Electronic properties are analyzed via UV-Vis spectroscopy (λmax ~270–300 nm for π→π* transitions) and DFT calculations to map electron density distributions .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
The compound exhibits limited aqueous solubility (~0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies indicate degradation under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Storage at –20°C in anhydrous environments is recommended to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?
Discrepancies in SAR often arise from substituent effects on the pyrrolo-pyrazine core. For example, electron-withdrawing groups (e.g., –NO2) at the 6-position may enhance kinase inhibition, while bulky substituents reduce bioavailability . To address contradictions:
Q. What strategies optimize the regioselectivity of halogenation or functionalization at the 8-position?
Chlorination at the 8-position is achieved via electrophilic substitution using Cl2/FeCl3 or NCS (N-chlorosuccinimide) under inert atmospheres. Regioselectivity is controlled by:
- Directing groups : The carboxylic acid at the 3-position directs electrophiles to the 8-position via resonance effects .
- Temperature modulation : Lower temperatures (–10°C) favor mono-chlorination over di-substitution . Post-functionalization (e.g., Suzuki coupling) requires protection of the carboxylic acid with tert-butyl groups to prevent side reactions .
Q. How does this compound interact with biological targets such as kinases or ATPases?
The compound mimics ATP’s adenine moiety, enabling competitive inhibition of kinases. Key interactions include:
- Hydrogen bonding between the carboxylic acid and catalytic lysine residues.
- Van der Waals contacts with hydrophobic pockets in the ATP-binding site . Mechanistic studies use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and kinase activity assays (e.g., ADP-Glo™) to measure IC50 values .
Q. What experimental designs mitigate challenges in synthesizing hygroscopic intermediates during derivative preparation?
Hygroscopic intermediates (e.g., chlorinated precursors) require:
- Anhydrous conditions : Use gloveboxes or Schlenk lines for moisture-sensitive steps.
- Lyophilization : Post-reaction, freeze-drying stabilizes intermediates.
- Protecting groups : Temporarily mask reactive sites (e.g., silylation of –OH groups) to prevent hydrolysis .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Molecular dynamics (MD) simulations predict conformational stability in target binding pockets, while QSAR models correlate substituent properties (logP, polar surface area) with activity . For example:
- Electron-deficient substituents improve inhibition of oxidative stress-related enzymes.
- Steric maps identify optimal substituent sizes for avoiding steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
